N-{1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-methoxyacetamide
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Description
N-{1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-methoxyacetamide is a useful research compound. Its molecular formula is C23H20FN5O and its molecular weight is 401.445. The purity is usually 95%.
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Scientific Research Applications
Antinociceptive and Anti-Inflammatory Applications
Benzimidazole derivatives exhibit significant antinociceptive and anti-inflammatory properties. For instance, LF22-0542, a novel nonpeptidic B1 receptor antagonist, has been characterized for its antinociceptive pharmacology, suggesting potential utility in treating inflammatory pain states and certain aspects of neuropathic pain (Porreca et al., 2006). This highlights the potential of benzimidazole derivatives in developing treatments for pain management.
Photodynamic Therapy for Cancer Treatment
Benzimidazole derivatives have also been explored for their application in photodynamic therapy, a treatment method for cancer. A study on zinc phthalocyanine substituted with benzimidazole derivatives demonstrated promising properties as photosensitizers, indicating potential for cancer treatment through photodynamic therapy approaches (Pişkin et al., 2020).
Antimicrobial Effects
The antimicrobial efficacy of benzimidazole compounds has been documented, suggesting their use in fighting bacterial infections. For example, research on 2-methoxy-6-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)phenols and their metal complexes showed antibacterial activity against Gram-positive bacteria, highlighting the potential of such compounds in antimicrobial applications (Tavman et al., 2009).
Drug Metabolism and Pharmacokinetics
Benzimidazole derivatives are also significant in studies focusing on drug metabolism and pharmacokinetics, indicating the importance of understanding how these compounds are processed within the body for optimizing their therapeutic potential. For example, the metabolism of albendazole, a broad-spectrum anthelmintic drug, to its sulfoxide and sulfone derivatives, highlights the metabolic pathways relevant to benzimidazole derivatives, which could inform the development of similar compounds with favorable pharmacokinetic properties (Souhaili-el Amri et al., 1988).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O/c1-15-7-8-19(13-16(15)2)29-22(17-9-11-25-12-10-17)21(27-28-29)23(30)26-14-18-5-3-4-6-20(18)24/h3-13H,14H2,1-2H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFODPQPQFQFBII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CC=NC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-methoxyacetamide |
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